N-(2,4-difluorophenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide
Description
N-(2,4-Difluorophenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide is a benzamide derivative featuring a 1,2-thiazinane ring sulfonated at the 1,1-position (1,1-dioxido group) and a 2,4-difluorophenyl substituent on the amide nitrogen. The compound’s structure combines a sulfonated six-membered thiazinane heterocycle with a fluorinated aromatic system, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O3S/c18-13-5-8-16(15(19)11-13)20-17(22)12-3-6-14(7-4-12)21-9-1-2-10-25(21,23)24/h3-8,11H,1-2,9-10H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKHPBHNJWCHJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide typically involves multiple steps:
Formation of the 2,4-difluorophenyl intermediate:
Synthesis of the 1,1-dioxido-1,2-thiazinan ring: This can be achieved by cyclization reactions involving sulfur-containing precursors and appropriate oxidizing agents to introduce the sulfone group.
Coupling of intermediates: The final step involves coupling the 2,4-difluorophenyl intermediate with the 1,1-dioxido-1,2-thiazinan ring through amide bond formation using reagents like carbodiimides (e.g., EDCI) and catalysts such as DMAP.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: The difluorophenyl group can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or halogenating agents for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(2,4-difluorophenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Research: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The difluorophenyl group and the dioxido-thiazinan ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Benzamide-Thiazinane Derivatives
Key Compound : 2-Chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-fluorophenyl)benzamide ()
- Molecular Formula : C₁₇H₁₆ClFN₂O₃S
- Structural Differences :
- Chlorine at the benzamide’s 2-position vs. hydrogen in the target compound (assuming the target lacks this substituent).
- 2-Fluorophenyl vs. 2,4-difluorophenyl on the amide nitrogen.
- Impact :
Key Compound : 4-(4-Bromo-3,5-dimethylphenoxy)-1,2-thiazinane-1,1-dioxide ()
- Molecular Formula: Not explicitly stated, but includes bromo and methylphenoxy groups.
- Structural Differences: Phenoxy substituent on the thiazinane vs. benzamide linkage in the target.
- Impact: The phenoxy group may increase rigidity, while the benzamide in the target compound offers hydrogen-bonding capacity via the amide carbonyl .
Heterocyclic Core Modifications
Key Compound : PC945 ()
- Molecular Formula : C₃₄H₃₀F₃N₅O₃
- Structural Differences :
- Triazole core vs. thiazinane in the target compound.
- Both share a 2,4-difluorophenyl group but differ in the heterocyclic system.
- Impact: Triazoles (e.g., PC945) are known for antifungal activity via cytochrome P450 inhibition, whereas thiazinanes may target different pathways. The sulfonated thiazinane in the target compound could improve solubility compared to non-sulfonated analogs .
Key Compound : (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide ()
- Molecular Formula : C₂₄H₂₀N₂O₂S
- Structural Differences: Thiazolidinone core vs. thiazinane. Methoxyphenyl and methyl groups vs. difluorophenyl.
- Impact: The thiazolidinone’s conjugated system may enhance UV absorption, while the thiazinane’s sulfone group in the target compound could increase metabolic stability .
Agrochemical and Pharmaceutical Analogs
Key Compound : Diflufenican ()
- Structure: N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide.
- Structural Differences: Pyridinecarboxamide vs. benzamide-thiazinane. Additional trifluoromethylphenoxy group.
- Impact :
Spectral Features
- IR Spectroscopy :
- NMR :
Data Table: Key Compounds and Properties
Biological Activity
N-(2,4-difluorophenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to synthesize existing knowledge on its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 296.28 g/mol. The compound features a thiazinane ring which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 296.28 g/mol |
| LogP | 3.45 |
| PSA | 61.00 Ų |
The biological activity of this compound primarily involves its interaction with various molecular targets within biological systems. The thiazinane moiety is known to interfere with enzymatic processes and signal transduction pathways, particularly in cancer cells and microbial organisms.
Antitumor Activity
Research indicates that compounds containing thiazinane structures exhibit significant antitumor properties. For instance, studies have shown that derivatives of thiazolidinones can inhibit cell proliferation in various cancer cell lines through mechanisms such as:
- Inhibition of DNA synthesis : Compounds often bind to DNA or interfere with DNA-dependent enzymes.
- Induction of apoptosis : Certain derivatives activate apoptotic pathways leading to programmed cell death in malignant cells.
In vitro studies have demonstrated that this compound exhibits cytotoxicity against several cancer cell lines (e.g., A549 lung cancer cells), with IC50 values indicating effective concentration ranges for therapeutic use.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It shows potential against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of similar thiazolidinone derivatives and their implications in drug development:
-
Antitumor Activity :
- A study reported that thiazolidinone derivatives demonstrated significant cytotoxic effects on human lung cancer cell lines with IC50 values ranging from 5 to 15 µM .
- Another investigation highlighted the ability of these compounds to induce apoptosis in cancer cells through the activation of caspase pathways .
- Antimicrobial Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
